1-苄基氮杂环丁烷-3,3-二甲酸

描述

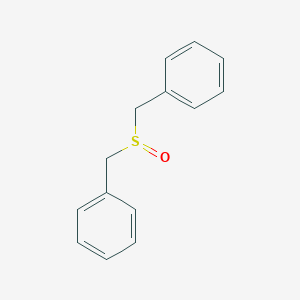

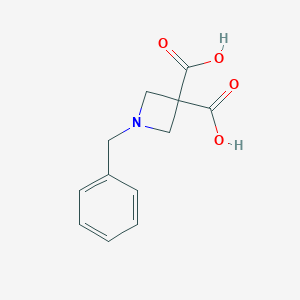

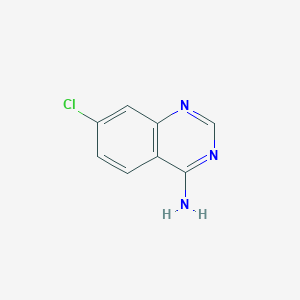

1-Benzylazetidine-3,3-dicarboxylic acid (BADC) is an organic compound from the class of azetidines. It is a colorless solid that is soluble in many organic solvents. It is used in a variety of applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry. BADC has also been used in the study of enzyme reactions, as a ligand for metal complexes, and as a component of organic catalysts.

科学研究应用

羧酸在生化过程中的作用

羧酸,包括二羧酸,在各种生化和药理过程中至关重要。例如,羧酸官能团在酶催化中至关重要,如对依赖于吡哆醛 5'-磷酸的酶的研究中所见,这些酶对于合成诸如多巴胺、血清素和 γ-氨基丁酸等生物活性分子至关重要 (Paiardini 等人,2017)[https://consensus.app/papers/insights-emerging-investigations-human-group-pyridoxal-paiardini/d77b1881f94c5a6e9ce8fa0e9aaf1959/?utm_source=chatgpt ]。这些酶说明了羧酸衍生物在代谢途径中的重要性,以及它们作为帕金森病和糖尿病等各种疾病治疗干预靶点的潜力。

超分子化学与材料科学

羧酸衍生物,如苯-1,3,5-三甲酰胺 (BTA),因其在超分子化学中的作用而受到关注,展示了这些化合物通过氢键作用自组装成纳米级结构的能力(Cantekin 等人,2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]。这种性质对于从纳米技术到生物医学应用的各种应用至关重要,表明 1-苄基氮杂环丁烷-3,3-二甲酸等羧酸衍生物可以应用于设计具有特定功能的新型材料。

药物和药学化学

羧酸及其衍生物在药学科学中发挥着重要作用。某些羧酸的结构相关抗氧化、抗微生物和细胞毒活性已得到广泛研究(Godlewska-Żyłkiewicz 等人,2020)[https://consensus.app/papers/biologically-compounds-plants-structurerelated-godlewskażyłkiewicz/2905221c01105087ae482c2db4667c70/?utm_source=chatgpt],突出了结构修饰在增强生物活性中的重要性。这意味着对 1-苄基氮杂环丁烷-3,3-二甲酸结构的修饰可能导致具有显着生物活性的化合物,可能有助于开发新的治疗剂。

环境和工业应用

对羧酸的液-液萃取 (LLX) 的综述(Sprakel & Schuur,2019)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt] 阐明了羧酸在工业应用中的重要性,特别是在生物基塑料的背景下。从水流中提取和纯化羧酸的能力对于它们作为生物塑料合成中前体的用途至关重要,表明 1-苄基氮杂环丁烷-3,3-二甲酸衍生物在未来具有潜在的工业应用。

作用机制

Mode of Action

It’s known that carboxylic acids can undergo decarboxylation . When the acid has a double-bonded function attached to the α carbon, a cyclic elimination process appears to occur . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that carboxylic acids can participate in various biochemical reactions, including decarboxylation .

Result of Action

It’s known that the compound can form metal-organic frameworks (mofs) that exhibit unique luminescence sensing towards fe3+ ions .

属性

IUPAC Name |

1-benzylazetidine-3,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWGQLVRSTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)